![molecular formula C9H18ClNO B15297160 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is an organic compound with the chemical formula C10H19ClN. It is a colorless solid with a high melting and boiling point. This compound is part of the bicyclo[1.1.1]pentane family, which consists of a five-membered ring and a sterically restricted ring. It is used as a precursor in the synthesis of various chemical compounds and has applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of specialized equipment to handle cryogenic temperatures and to ensure the safe handling of reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclo[1.1.1]pentane structure allows it to act as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
- Propellamine
- Propellamine HCl
Uniqueness
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its ethoxyethyl functional group, which imparts distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-11-4-3-8-5-9(10,6-8)7-8;/h2-7,10H2,1H3;1H |
Clé InChI |
SJHDMRCSDPHYCX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC12CC(C1)(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)

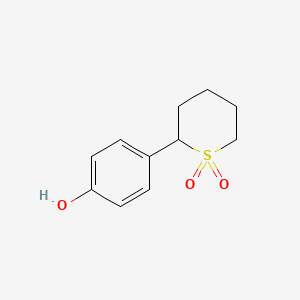
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
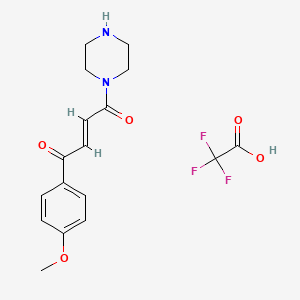

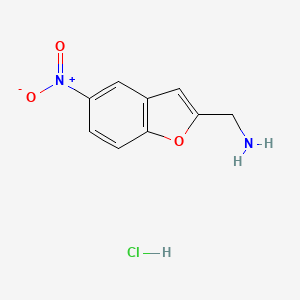
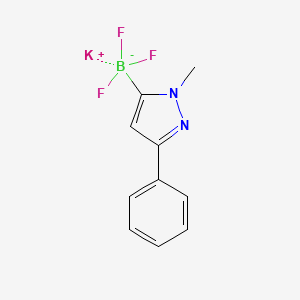
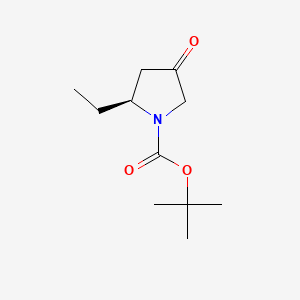
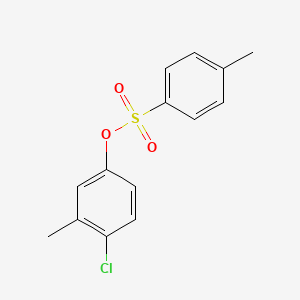
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
